N-{2-[(1-Acetylpiperidin-4-yl)amino]phenyl}-2,4-dichlorobenzamide
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Overview
Description
N-{2-[(1-Acetylpiperidin-4-yl)amino]phenyl}-2,4-dichlorobenzamide is a synthetic compound with a complex molecular structureThe compound features a piperidine ring, which is a common structural motif in many pharmacologically active compounds .
Preparation Methods
The synthesis of N-{2-[(1-Acetylpiperidin-4-yl)amino]phenyl}-2,4-dichlorobenzamide involves several steps. One common method includes the reaction of 2,4-dichlorobenzoic acid with 1-acetylpiperidine-4-amine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine . Industrial production methods may involve more efficient and scalable processes, but detailed industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
N-{2-[(1-Acetylpiperidin-4-yl)amino]phenyl}-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro positions, using reagents like sodium methoxide.
Scientific Research Applications
N-{2-[(1-Acetylpiperidin-4-yl)amino]phenyl}-2,4-dichlorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(1-Acetylpiperidin-4-yl)amino]phenyl}-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The piperidine ring in the compound allows it to bind to certain receptors or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
N-{2-[(1-Acetylpiperidin-4-yl)amino]phenyl}-2,4-dichlorobenzamide can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents on the piperidine ring.
2-Amino-4-(1-piperidine) pyridine derivatives: These compounds also contain a piperidine ring and are studied for their pharmacological activities.
Properties
CAS No. |
919118-88-0 |
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Molecular Formula |
C20H21Cl2N3O2 |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
N-[2-[(1-acetylpiperidin-4-yl)amino]phenyl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C20H21Cl2N3O2/c1-13(26)25-10-8-15(9-11-25)23-18-4-2-3-5-19(18)24-20(27)16-7-6-14(21)12-17(16)22/h2-7,12,15,23H,8-11H2,1H3,(H,24,27) |
InChI Key |
UZEICNJBOCYMHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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